molecular formula C10N4S2 B14358895 3,6-Bis(sulfanylidene)cyclohexa-1,4-diene-1,2,4,5-tetracarbonitrile CAS No. 90327-18-7

3,6-Bis(sulfanylidene)cyclohexa-1,4-diene-1,2,4,5-tetracarbonitrile

Cat. No.: B14358895
CAS No.: 90327-18-7
M. Wt: 240.3 g/mol
InChI Key: JVBCJDVZIZWZTH-UHFFFAOYSA-N
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Description

3,6-Bis(sulfanylidene)cyclohexa-1,4-diene-1,2,4,5-tetracarbonitrile is a complex organic compound characterized by its unique structure and chemical properties

Preparation Methods

The synthesis of 3,6-Bis(sulfanylidene)cyclohexa-1,4-diene-1,2,4,5-tetracarbonitrile can be achieved through several synthetic routes. One common method involves the reaction of cyclohexa-1,4-diene derivatives with sulfur-containing reagents under controlled conditions. The reaction typically requires the presence of a catalyst and specific reaction conditions, such as temperature and pressure, to ensure the desired product is obtained . Industrial production methods may involve scaling up these laboratory procedures to produce the compound in larger quantities.

Chemical Reactions Analysis

3,6-Bis(sulfanylidene)cyclohexa-1,4-diene-1,2,4,5-tetracarbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like lead dioxide and reducing agents such as hydrogen gas. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound with lead dioxide in acetic acid can yield different imidazole derivatives .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of other complex molecules. In biology and medicine, it may be studied for its potential therapeutic properties and interactions with biological systems. Industrial applications include its use in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 3,6-Bis(sulfanylidene)cyclohexa-1,4-diene-1,2,4,5-tetracarbonitrile involves its interaction with various molecular targets and pathways. The compound can participate in electrophilic and nucleophilic reactions, depending on the specific conditions and reagents used. These interactions can lead to the formation of different products and intermediates, which can be further studied to understand the compound’s effects .

Comparison with Similar Compounds

3,6-Bis(sulfanylidene)cyclohexa-1,4-diene-1,2,4,5-tetracarbonitrile can be compared with other similar compounds, such as N1,N4-diphenyl-3,6-bis(phenylimino)cyclohexa-1,4-diene-1,4-diamine. These compounds share similar structural features but differ in their chemical properties and reactivity. The uniqueness of this compound lies in its specific substitution pattern and the presence of sulfanylidene groups, which contribute to its distinct chemical behavior .

Properties

CAS No.

90327-18-7

Molecular Formula

C10N4S2

Molecular Weight

240.3 g/mol

IUPAC Name

3,6-bis(sulfanylidene)cyclohexa-1,4-diene-1,2,4,5-tetracarbonitrile

InChI

InChI=1S/C10N4S2/c11-1-5-6(2-12)10(16)8(4-14)7(3-13)9(5)15

InChI Key

JVBCJDVZIZWZTH-UHFFFAOYSA-N

Canonical SMILES

C(#N)C1=C(C(=S)C(=C(C1=S)C#N)C#N)C#N

Origin of Product

United States

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